molecular formula C10H12FNO3 B1308501 3-Fluoro-4-methoxy-DL-phenylalanine CAS No. 603105-73-3

3-Fluoro-4-methoxy-DL-phenylalanine

Cat. No.: B1308501
CAS No.: 603105-73-3
M. Wt: 213.21 g/mol
InChI Key: ZESXBIYTDJAZSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-DL-phenylalanine is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a fluorine atom and a methoxy group, making it a derivative of phenylalanine

Biochemical Analysis

Biochemical Properties

2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutase, a crucial enzyme in protecting cells from oxidative damage . The nature of these interactions often involves binding to specific sites on the enzyme, thereby influencing its activity.

Cellular Effects

The effects of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding how this compound can be used in therapeutic applications.

Molecular Mechanism

At the molecular level, 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with superoxide dismutase results in the modulation of the enzyme’s activity, which in turn affects cellular oxidative stress levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Long-term studies have shown that while the compound remains relatively stable under controlled conditions, its effects on cellular function can vary depending on the duration of exposure . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes that modify its structure, leading to the formation of various metabolites . These metabolic pathways are important for understanding how the compound is processed in the body and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of the compound in different tissues.

Subcellular Localization

2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, often through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-DL-phenylalanine can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-fluoro-4-methoxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis.

    Condensation: 3-fluoro-4-methoxybenzaldehyde reacts with glycine in the presence of a base to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-4-methoxy-DL-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid
  • 2-Amino-3-(4-methoxyphenyl)propanoic acid
  • 2-Amino-3-(3-fluorophenyl)propanoic acid

Uniqueness

3-Fluoro-4-methoxy-DL-phenylalanine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXBIYTDJAZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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